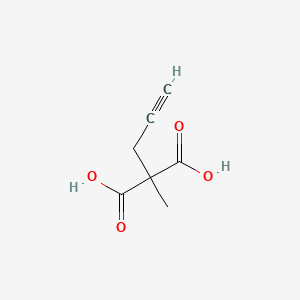
2-methyl-2-(prop-2-yn-1-yl)propanedioic acid
Vue d'ensemble
Description
2-methyl-2-(prop-2-yn-1-yl)propanedioic acid is an organic compound with the molecular formula C10H14O4. It is a derivative of malonic acid, where one of the hydrogen atoms on the central carbon is replaced by a 2-propynyl group. This compound is of interest due to its unique structure, which includes both an alkyne and a carboxylic acid functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-methyl-2-(prop-2-yn-1-yl)propanedioic acid can be synthesized through various organic synthesis methods. One common method involves the alkylation of malonic acid derivatives. For instance, diethyl malonate can be reacted with propargyl bromide in the presence of a base such as sodium ethoxide to yield diethyl 2-(prop-2-yn-1-yl)malonate. This intermediate can then be hydrolyzed and decarboxylated to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions using similar methods as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-2-(prop-2-yn-1-yl)propanedioic acid undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The carboxylic acid groups can undergo esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or ozone (O3) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used.
Substitution: Alcohols or amines in the presence of acid catalysts can be used for esterification or amidation.
Major Products
Oxidation: Produces diketones or carboxylic acids.
Reduction: Produces alkenes or alkanes.
Substitution: Produces esters or amides
Applications De Recherche Scientifique
2-methyl-2-(prop-2-yn-1-yl)propanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-methyl-2-(prop-2-yn-1-yl)propanedioic acid involves its interaction with various molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole rings with azides. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and other biomolecules, influencing their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl 2-(prop-2-yn-1-yl)malonate
- Dimethyl 2-(prop-2-yn-1-yl)malonate
- 2-(prop-2-yn-1-yl)malonic acid
Uniqueness
2-methyl-2-(prop-2-yn-1-yl)propanedioic acid is unique due to its combination of an alkyne and a carboxylic acid functional group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C7H8O4 |
|---|---|
Poids moléculaire |
156.14 g/mol |
Nom IUPAC |
2-methyl-2-prop-2-ynylpropanedioic acid |
InChI |
InChI=1S/C7H8O4/c1-3-4-7(2,5(8)9)6(10)11/h1H,4H2,2H3,(H,8,9)(H,10,11) |
Clé InChI |
ITMKNKIQBKFAAM-UHFFFAOYSA-N |
SMILES canonique |
CC(CC#C)(C(=O)O)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














